2',4'-Dichloro-3-(3-methylphenyl)propiophenone
Overview
Description
2’,4’-Dichloro-3-(3-methylphenyl)propiophenone is a chemical compound with the CAS number 898768-04-2 . It is used in various scientific research and has been offered by several manufacturers .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dichloro-3-(3-methylphenyl)propiophenone can be determined using various spectroscopic techniques. Unfortunately, the search results do not provide specific details about the molecular structure .Chemical Reactions Analysis
The specific chemical reactions involving 2’,4’-Dichloro-3-(3-methylphenyl)propiophenone are not provided in the search results. It’s likely that this compound could participate in various organic reactions, but without specific literature, it’s difficult to provide a detailed chemical reactions analysis .Scientific Research Applications
Environmental and Health Impacts of Chlorinated Compounds
- Chlorinated compounds like 2,4-D and its derivatives have been extensively studied for their environmental persistence, toxicity, and potential health impacts. For example, research on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals provides insights into environmental behaviors that could be relevant to similar chlorinated compounds (Werner, Garratt, & Pigott, 2012).
Applications in Analytical Chemistry
- Fluorescent chemosensors based on phenolic compounds, such as 4-Methyl-2,6-diformylphenol, indicate the potential of phenolic structures in developing sensitive and selective sensors for various analytes. This suggests that compounds like 2',4'-Dichloro-3-(3-methylphenyl)propiophenone might also find applications in chemical sensing and analysis (Roy, 2021).
Bioactive Properties of Phenolic Compounds
- The diverse bioactivities of chlorogenic acid, a phenolic compound, including antioxidant, anti-inflammatory, and neuroprotective effects, highlight the potential of phenolic structures in pharmaceutical and nutraceutical applications. These properties might be explored for similar compounds, including this compound, in future research (Naveed et al., 2018).
Environmental Toxicity and Treatment
- Studies on the environmental toxicity and treatment options for wastewater from the pesticide industry, which often contains chlorinated compounds, provide a context for understanding the environmental management and mitigation strategies that might be applicable to similar compounds (Goodwin, Carra, Campo, & Soares, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMOIGIQMMJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644094 | |
Record name | 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-04-2 | |
Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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